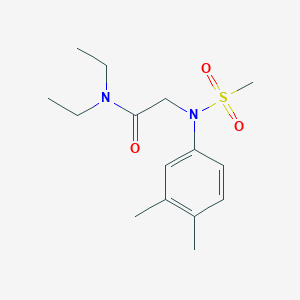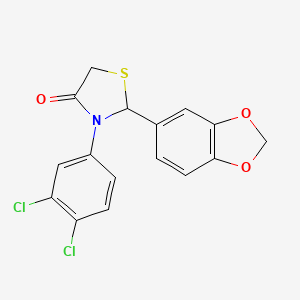![molecular formula C11H12Br2N2O2 B5236427 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is a chemical compound that has been of interest to many researchers due to its potential applications in the field of medicine. It is also known as B-Methylamino-L-alanine (BMAA) and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain plant and insect species.
Mécanisme D'action
The exact mechanism of action of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is not yet fully understood. However, it is believed to act as a glutamate receptor agonist, leading to the overstimulation of neurons and subsequent neurotoxicity. The compound has also been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to the accumulation of misfolded proteins and subsequent cellular damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide are complex and varied. The compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species and subsequent cellular damage. It has also been shown to disrupt the normal functioning of mitochondria, leading to energy depletion and subsequent cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide in lab experiments is its ability to induce neurotoxicity, making it a useful tool for studying neurodegenerative diseases. However, the compound is highly toxic and must be handled with extreme care. It also has a short half-life, making it difficult to study its long-term effects.
Orientations Futures
There are many future directions for research on 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide. One area of interest is the development of therapies to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of safer and more effective insecticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its long-term effects on cellular function.
Méthodes De Synthèse
The synthesis of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide involves the reaction of 2-bromo-4-methylphenyl isocyanate with 3-bromopropanoic acid. The resulting product is a white crystalline solid that is soluble in water, ethanol, and methanol. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O2/c1-7-2-3-9(8(13)6-7)14-11(17)15-10(16)4-5-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTRIIVWYBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)


![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)

![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)


![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)